molecular formula C14H13NO2 B7772481 4-Benzyloxy-benzaldehyde oxime

4-Benzyloxy-benzaldehyde oxime

Cat. No.: B7772481
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(phenylmethoxy)-, oxime: is an organic compound with the molecular formula C14H13NO2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a phenylmethoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oximation Reaction: The preparation of Benzaldehyde, 4-(phenylmethoxy)-, oxime typically involves the reaction of Benzaldehyde, 4-(phenylmethoxy)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(phenylmethoxy)-, oxime can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of heterocyclic compounds and pharmaceuticals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry:

  • Utilized in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(phenylmethoxy)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Benzaldehyde, 4-methoxy-, oxime: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    Benzaldehyde, 4-methyl-, oxime: Similar structure but with a methyl group instead of a phenylmethoxy group.

Uniqueness:

  • The presence of the phenylmethoxy group in Benzaldehyde, 4-(phenylmethoxy)-, oxime imparts unique chemical and physical properties, making it distinct from its analogs. This substitution can influence the compound’s reactivity, stability, and potential applications in various fields.

Biological Activity

4-Benzyloxy-benzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its oxime functional group (-C=N-OH) attached to a benzaldehyde derivative. The presence of the benzyloxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various oxime derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A case study involving MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

These findings underscore the compound's potential as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The oxime group can interact with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
  • Cell Membrane Interaction : Its lipophilic nature allows for better penetration into cellular membranes, enhancing its efficacy.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzyloxy group or the introduction of additional functional groups have shown promise in improving antimicrobial and anticancer effects.

Case Study: Synthesis and Evaluation

One notable study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, revealing that certain modifications significantly improved potency.

Derivative Antimicrobial Activity Anticancer Activity
Original CompoundModerateModerate
Derivative AHighHigh
Derivative BLowModerate

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVTNZIMUJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-benzyloxybenzaldehyde (4.24 g, 20 mmol) was dissolved with stirring in a mixed solution of ethanol and water (3:1, 100 ml) at 0.2 M. To this added were NH2OH.HCl (2.78 g, 40 mmol) and sodium acetate (2.46 g, 30 mmol,) and the mixture was stirred at room temperature for about 30 minutes. The completion of the reaction was confirmed by liquid chromatography, and then water and ethanol were distilled under reduced pressure to obtain a pale yellow solid compound. The solid compound was extracted three times with water and ethyl acetate, the organic solvent layer was distilled off under reduced pressure, and then a crude compound was recrystallized from ethyl acetate/hexane (1:10) to obtain a white solid compound. The following reaction was performed on the thus-obtained solid without further purification.
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Synthesis routes and methods II

Procedure details

4.24 g of 4-benzyloxy benzaldehyde (20 mmol) was dissolved in a 0.2M mixed solution of ethanol and water (3:1,100 ml), followed by stirring. 2.78 g of NH2OH—HCl (40 mmol) and 2.46 g of sodium acetate(30 mmol) were added thereto, and stirred at room temperature for about 30 minutes. Subsequently, the completion of the reaction was confirmed by liquid chromatography, and water and ethanol were removed by distillation under reduced pressure to obtain a pale yellow solid compound. The pale yellow solid compound was extracted three times with water and ethyl acetate, an organic solvent layer was dried under reduced pressure to obtain a crude product, and the crude product was then purified with a hexane/ethylacetate solution (10:1) to obtain a white solid compound. The obtained solid compound was subjected to subsequent reactions without additional purification.
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